molecular formula C13H16ClNO2 B6240535 ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate CAS No. 500993-41-9

ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate

Cat. No.: B6240535
CAS No.: 500993-41-9
M. Wt: 253.72 g/mol
InChI Key: LPXDWPBKFRNSBP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is an organic compound characterized by its unique structure, which includes an ethyl ester, an amino group, a chlorophenyl group, and a cyclopropyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, cyclopropylamine, and ethyl bromoacetate.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and automated systems are often employed to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylmethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of similar compounds with proteins and enzymes.

Medicine

The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities. Its structure suggests it may interact with specific receptors in the body, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are explored for various applications, including as intermediates in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and cyclopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(4-fluorophenyl)-2-cyclopropylacetate
  • Ethyl 2-amino-2-(4-bromophenyl)-2-cyclopropylacetate
  • Ethyl 2-amino-2-(4-methylphenyl)-2-cyclopropylacetate

Uniqueness

Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The cyclopropyl group also imparts rigidity to the molecule, affecting its overall conformation and binding properties.

Properties

CAS No.

500993-41-9

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate

InChI

InChI=1S/C13H16ClNO2/c1-2-17-12(16)13(15,9-3-4-9)10-5-7-11(14)8-6-10/h5-9H,2-4,15H2,1H3

InChI Key

LPXDWPBKFRNSBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)(C2=CC=C(C=C2)Cl)N

Purity

95

Origin of Product

United States

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